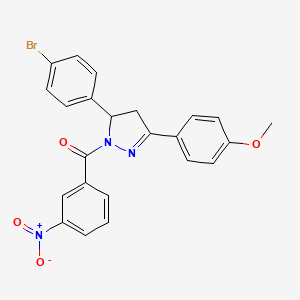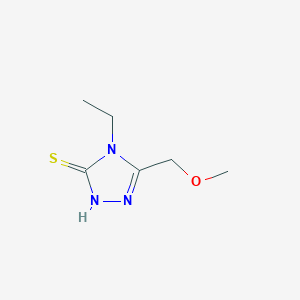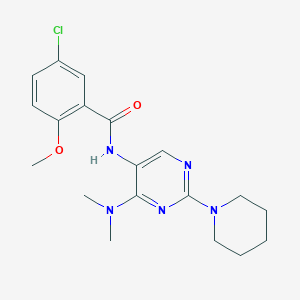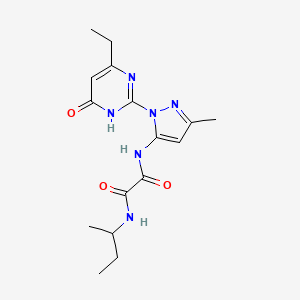![molecular formula C20H21FN4O2S2 B2693297 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252928-60-1](/img/structure/B2693297.png)
3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic compound containing a thiophene and a pyrimidinone ring fused together . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research The compound, related to thieno[3,2-d]pyrimidin-4(3H)-one derivatives, has been investigated for its potential antiproliferative activity against human cancer cell lines. Research indicates that similar compounds exhibit significant antiproliferative effects, highlighting their potential as anticancer agents. For instance, derivatives synthesized by Mallesha et al. (2012) showed notable activity against various cancer cell lines, suggesting the compound could have similar applications in cancer treatment due to its structural similarities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Antibacterial Properties Research into derivatives of thieno[3,2-d]pyrimidin-4(3H)-one also uncovers potential antimicrobial and antibacterial properties. Studies by Yurttaş et al. (2016) and Krishnamurthy et al. (2011) on similar compounds reveal significant antimicrobial activity against a range of microorganisms. These findings support the exploration of 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one for potential use in developing new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016); (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Synthesis and Biological Activity Exploration Further research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives has expanded into the synthesis of novel compounds with diverse biological activities. For example, the work by Başoğlu et al. (2013) in synthesizing hybrid molecules incorporating penicillanic or cephalosporanic acid moieties indicates a broader research interest in these compounds for their biological and pharmacological properties. This includes antimicrobial, antilipase, and antiurease activities, suggesting the compound of interest may similarly be synthesized into various derivatives for different biological applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Metabolic Studies Research on the metabolism of related antineoplastic tyrosine kinase inhibitors in clinical settings provides insights into how similar compounds might be metabolized in humans. For instance, the study on the metabolism of flumatinib in chronic myelogenous leukemia patients by Gong et al. (2010) reveals the potential metabolic pathways, including N-demethylation and hydroxylation, which could apply to the metabolism of 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (Gong, Chen, Deng, & Zhong, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-ethyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S2/c1-2-25-19(27)18-16(7-12-28-18)22-20(25)29-13-17(26)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h3-7,12H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWBYOOOGRIYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2693223.png)

![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)
![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)
